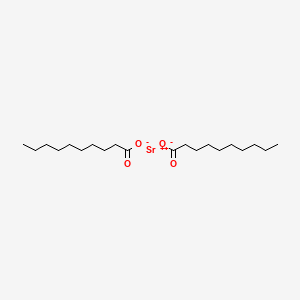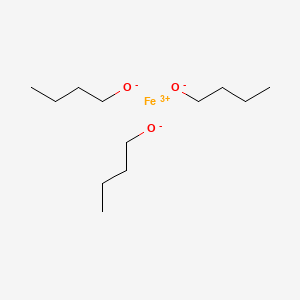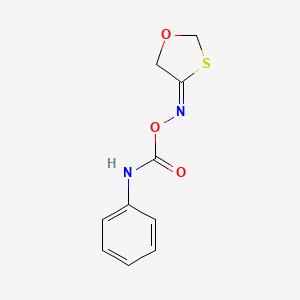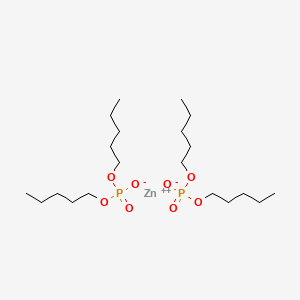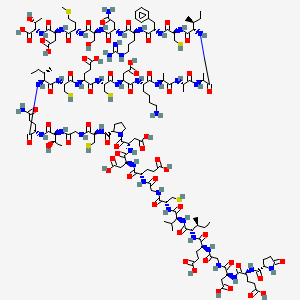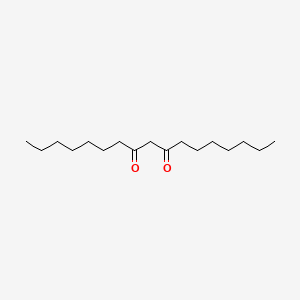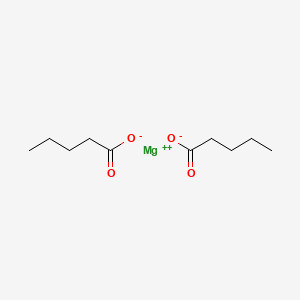
Magnesium divalerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium divalerate is a chemical compound consisting of magnesium and divaleric acid It is a salt formed by the reaction of magnesium hydroxide or magnesium oxide with divaleric acid
準備方法
Synthetic Routes and Reaction Conditions
Magnesium divalerate can be synthesized through the reaction of magnesium hydroxide or magnesium oxide with divaleric acid. The reaction typically occurs in an aqueous medium, where magnesium hydroxide or magnesium oxide is dissolved in water, and divaleric acid is added gradually. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as solvent refining or vacuum distillation to ensure high purity. These methods help in removing impurities and achieving a high-quality product suitable for various applications.
化学反応の分析
Types of Reactions
Magnesium divalerate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield magnesium and divaleric acid.
Substitution: The compound can participate in substitution reactions where divaleric acid is replaced by other acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Various acids like acetic acid or sulfuric acid can be used in substitution reactions.
Major Products Formed
Oxidation: Magnesium oxide and water.
Reduction: Magnesium metal and divaleric acid.
Substitution: Magnesium salts of the substituting acid and divaleric acid.
科学的研究の応用
Magnesium divalerate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a supplement for magnesium deficiency.
Industry: Utilized in the production of high-performance materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of magnesium divalerate involves its dissociation into magnesium ions and divaleric acid in aqueous solutions. Magnesium ions play a crucial role in various biochemical processes, including enzyme activation, DNA synthesis, and cellular energy production. The divaleric acid component may also interact with specific molecular targets, contributing to the compound’s overall effects.
類似化合物との比較
Similar Compounds
- Magnesium citrate
- Magnesium sulfate
- Magnesium chloride
- Magnesium oxide
Comparison
Magnesium divalerate is unique due to its specific combination of magnesium and divaleric acid, which imparts distinct chemical and biological properties. Compared to other magnesium compounds, this compound may offer different solubility, reactivity, and bioavailability profiles, making it suitable for specific applications where other magnesium salts may not be as effective.
特性
CAS番号 |
556-37-6 |
|---|---|
分子式 |
C10H18MgO4 |
分子量 |
226.55 g/mol |
IUPAC名 |
magnesium;pentanoate |
InChI |
InChI=1S/2C5H10O2.Mg/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2 |
InChIキー |
PWDTYUOSZRLLEV-UHFFFAOYSA-L |
正規SMILES |
CCCCC(=O)[O-].CCCCC(=O)[O-].[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


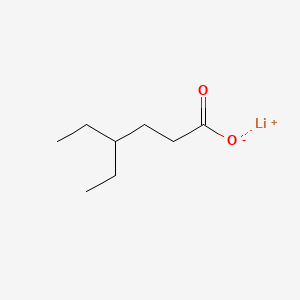
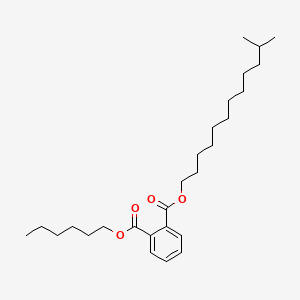
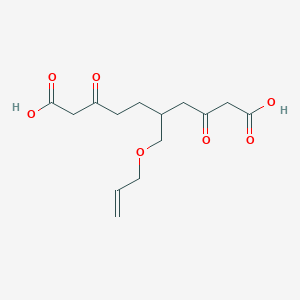
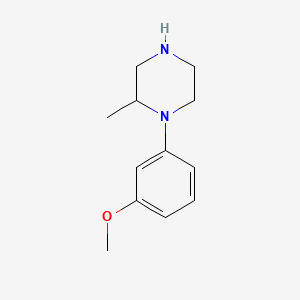
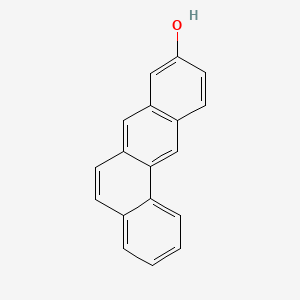
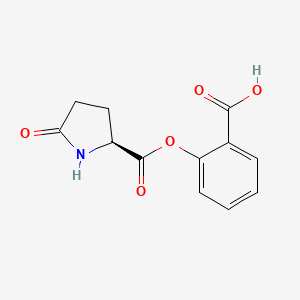
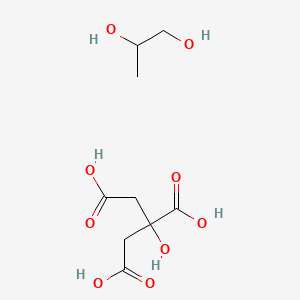
![2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12645892.png)
